2,3-Bis(hexadecyloxy)tetracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(hexadecyloxy)tetracene is a derivative of tetracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hexadecyloxy groups attached to the tetracene core. Tetracene and its derivatives are known for their interesting electronic properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(hexadecyloxy)tetracene typically involves the alkylation of tetracene with hexadecyloxy groups. This can be achieved through a series of steps:
Bromination: Tetracene is first brominated to introduce bromine atoms at the 2 and 3 positions.
Alkylation: The brominated tetracene is then reacted with hexadecyloxy groups under basic conditions to replace the bromine atoms with hexadecyloxy groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(hexadecyloxy)tetracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its hydrocarbon form.
Substitution: The hexadecyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrocarbon forms of tetracene.
Substitution: Various substituted tetracene derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Bis(hexadecyloxy)tetracene has several applications in scientific research:
Organic Electronics: Used in organic thin-film transistors and organic light-emitting diodes due to its electronic properties.
Photovoltaics: Employed in organic photovoltaic cells for solar energy conversion.
Sensors: Utilized in chemical sensors for detecting various analytes.
Biological Studies: Investigated for its interactions with biological molecules and potential biomedical applications.
Mechanism of Action
The mechanism of action of 2,3-Bis(hexadecyloxy)tetracene involves its electronic properties. The compound can interact with various molecular targets through π-π interactions and electron transfer processes. These interactions can affect the electronic states of the target molecules, leading to changes in their behavior and function.
Comparison with Similar Compounds
Similar Compounds
Bis-tetracene: A similar compound with two tetracene units fused together.
Peri-tetracene: Another tetracene derivative with different substitution patterns.
Uniqueness
2,3-Bis(hexadecyloxy)tetracene is unique due to the presence of long alkyl chains (hexadecyloxy groups), which can influence its solubility, electronic properties, and interactions with other molecules. This makes it particularly valuable in applications where these properties are crucial, such as in organic electronics and photovoltaics.
Properties
CAS No. |
849942-19-4 |
---|---|
Molecular Formula |
C50H76O2 |
Molecular Weight |
709.1 g/mol |
IUPAC Name |
2,3-dihexadecoxytetracene |
InChI |
InChI=1S/C50H76O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-35-51-49-41-47-39-45-37-43-33-29-30-34-44(43)38-46(45)40-48(47)42-50(49)52-36-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33-34,37-42H,3-28,31-32,35-36H2,1-2H3 |
InChI Key |
BLSKSKLZJRCKJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC2=CC3=CC4=CC=CC=C4C=C3C=C2C=C1OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.